molecular formula C8H6N2OS B12884106 N-(Furan-2-ylmethylene)thiazol-5-amine

N-(Furan-2-ylmethylene)thiazol-5-amine

Cat. No.: B12884106
M. Wt: 178.21 g/mol
InChI Key: AXYORDRHMFFUII-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethylene)thiazol-5-amine: is a heterocyclic compound that combines a furan ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethylene)thiazol-5-amine typically involves the condensation of furan-2-carbaldehyde with thiazol-5-amine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethylene)thiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N-(Furan-2-ylmethylene)thiazol-5-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-(Furan-2-ylmethylene)thiazol-5-amine is unique due to its combination of a furan and thiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets .

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-N-(1,3-thiazol-5-yl)methanimine

InChI

InChI=1S/C8H6N2OS/c1-2-7(11-3-1)4-10-8-5-9-6-12-8/h1-6H/b10-4+

InChI Key

AXYORDRHMFFUII-ONNFQVAWSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/C2=CN=CS2

Canonical SMILES

C1=COC(=C1)C=NC2=CN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.